

characterization techniques to confirm purity of Methyl 2-(bromomethyl)-4-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-4-fluorobenzoate

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A Comparative Guide to Purity Confirmation of Methyl 2-(bromomethyl)-4-fluorobenzoate

Ensuring the purity and structural integrity of chemical intermediates is paramount in research and drug development. **Methyl 2-(bromomethyl)-4-fluorobenzoate**, a key building block in organic synthesis, requires rigorous characterization to guarantee the reliability of subsequent reactions and the quality of the final products. This guide provides a comparative overview of essential analytical techniques used to confirm its purity, offering detailed experimental protocols and expected data to aid researchers in their validation processes.

Comparison of Primary Characterization Techniques

The confirmation of purity for a compound like **Methyl 2-(bromomethyl)-4-fluorobenzoate** is not reliant on a single method. Instead, a combination of spectroscopic and chromatographic techniques is employed to build a comprehensive profile of the material. Each technique offers unique insights into the molecular structure and the presence of potential impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): NMR is arguably the most powerful tool for unambiguous structure elucidation. ^1H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ^{13}C NMR provides analogous information for the carbon skeleton. For purity assessment, the presence of unexpected signals can indicate impurities.

- High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of a sample by separating it into its individual components.[1] By calculating the area of the main peak relative to the total area of all peaks, a quantitative purity value (e.g., % purity) can be determined.[1] It is highly sensitive for detecting non-volatile impurities.
- Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps in confirming its molecular weight. The fragmentation pattern observed can also offer structural clues that corroborate NMR data. It is particularly useful for detecting impurities with different molecular weights.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (like C=O, C-F, C-Br) absorbs infrared radiation at a characteristic frequency. While not typically used for precise quantification of purity, it is excellent for confirming the presence of key structural motifs and the absence of impurities with different functional groups.

Data Presentation: A Comparative Analysis

The following table summarizes the expected analytical data for **Methyl 2-(bromomethyl)-4-fluorobenzoate** and compares it with a structurally related alternative, Methyl 2-bromo-4-fluorobenzoate, to highlight the specificity of each technique.

Technique	Parameter	Expected Result for Methyl 2-(bromomethyl)-4-fluorobenzoate	Comparative Data for Methyl 2-bromo-4-fluorobenzoate
¹ H NMR	Chemical Shift (δ , ppm) in CDCl ₃	~7.9-8.1 (dd, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~4.9 (s, 2H, -CH ₂ Br), ~3.9 (s, 3H, -OCH ₃)	~7.8-8.0 (dd, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH ₃)
¹³ C NMR	Chemical Shift (δ , ppm) in CDCl ₃	~165 (C=O), ~163 (d, ¹ JCF, Ar-C-F), ~139 (Ar-C), ~132 (Ar-CH), ~125 (Ar-C), ~118 (d, ² JCF, Ar-CH), ~115 (d, ² JCF, Ar-CH), ~52 (-OCH ₃), ~29 (-CH ₂ Br)	~164 (C=O), ~162 (d, ¹ JCF, Ar-C-F), ~134 (Ar-CH), ~121 (Ar-C), ~119 (d, ² JCF, Ar-CH), ~116 (d, ² JCF, Ar-CH), ~112 (Ar-C-Br), ~53 (-OCH ₃)
Mass Spec.	Molecular Ion Peak (m/z)	[M] ⁺ at 246/248 (due to ⁷⁹ Br/ ⁸¹ Br isotopes) [2]	[M] ⁺ at 232/234 (due to ⁷⁹ Br/ ⁸¹ Br isotopes) [3]
HPLC	Purity (%)	>97% (single major peak)	>98% (single major peak)
FTIR	Absorption Bands (cm ⁻¹)	~1720-1730 (C=O, ester), ~1250-1290 (C-O, ester), ~1200-1240 (C-F), ~600-650 (C-Br)	~1725-1735 (C=O, ester), ~1250-1290 (C-O, ester), ~1200-1240 (C-F), ~550-600 (Ar-Br)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 2-(bromomethyl)-4-fluorobenzoate** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to 0-200 ppm.
 - A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)

- System: An HPLC system equipped with a UV detector (photodiode array detector is preferred for peak purity analysis) is required.[4]
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly used for aromatic compounds.[5]
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA) is often effective.
 - Example Gradient: Start with 70% Water / 30% Acetonitrile, ramping to 10% Water / 90% Acetonitrile over 15 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
- Analysis: Inject 10 μ L of the sample. The purity is calculated by dividing the area of the main product peak by the total area of all observed peaks.

Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
- Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the mass spectrometer.
- Acquisition: Acquire the spectrum in positive ion mode. The data will show the mass-to-charge ratio (m/z) of the parent molecule and any fragments. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

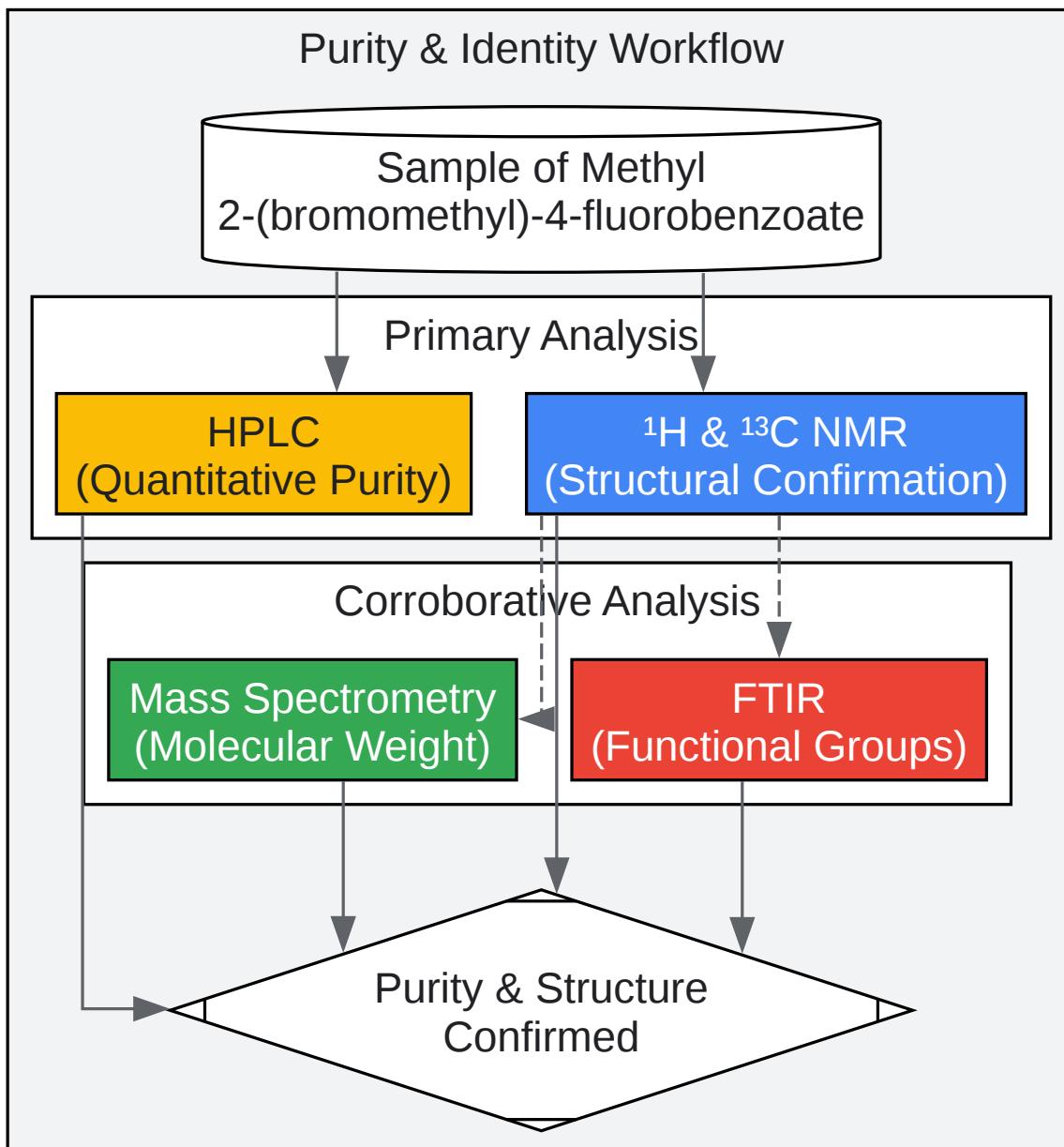
Fourier-Transform Infrared (FTIR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a simple method requiring minimal sample preparation.
- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} .

Workflow for Purity and Structural Confirmation

The following diagram illustrates the logical workflow for employing these characterization techniques to provide a comprehensive confirmation of the purity and identity of **Methyl 2-(bromomethyl)-4-fluorobenzoate**.

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Caption: Workflow for purity and structural confirmation.

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